Cas no 2138518-05-3 (1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester)

1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester
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- インチ: 1S/C7H7N5O2S/c1-2-14-7(13)5-4(9-12-10-5)6-11-8-3-15-6/h3H,2H2,1H3,(H,9,10,12)
- InChIKey: QURMWQDJNQAONW-UHFFFAOYSA-N
- SMILES: N1C(C2=NN=CS2)=C(C(OCC)=O)N=N1
1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-786473-1.0g |
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138518-05-3 | 95% | 1.0g |
$1599.0 | 2024-05-22 | |
Enamine | EN300-786473-5.0g |
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138518-05-3 | 95% | 5.0g |
$4641.0 | 2024-05-22 | |
Enamine | EN300-786473-10.0g |
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138518-05-3 | 95% | 10.0g |
$6882.0 | 2024-05-22 | |
Enamine | EN300-786473-0.1g |
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138518-05-3 | 95% | 0.1g |
$1408.0 | 2024-05-22 | |
Enamine | EN300-786473-0.25g |
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138518-05-3 | 95% | 0.25g |
$1472.0 | 2024-05-22 | |
Enamine | EN300-786473-0.5g |
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138518-05-3 | 95% | 0.5g |
$1536.0 | 2024-05-22 | |
Enamine | EN300-786473-2.5g |
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138518-05-3 | 95% | 2.5g |
$3136.0 | 2024-05-22 | |
Enamine | EN300-786473-0.05g |
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138518-05-3 | 95% | 0.05g |
$1344.0 | 2024-05-22 |
1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl esterに関する追加情報
Ethyl 5-(1,3,4-Thiadiazol-2-yl)-1H-1,2,3-Triazole-4-Carboxylate: A Comprehensive Overview
The compound Ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2138518-05-3) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique combination of a triazole ring system and a thiadiazole moiety, which are both heterocyclic structures known for their versatility in chemical synthesis and biological activity. The presence of the ethyl ester group further enhances its functional diversity, making it a valuable substrate for various chemical transformations and applications.
Recent studies have highlighted the potential of Ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate as a precursor in the synthesis of bioactive compounds. Its triazole ring system is particularly appealing due to its ability to participate in click chemistry reactions, such as the Huisgen cycloaddition reaction. This property has been exploited in the development of novel materials with tailored properties for applications in drug delivery systems and advanced materials science.
The thiadiazole moiety in this compound contributes significantly to its electronic properties and reactivity. Thiadiazoles are known for their sulfur-containing heterocycles, which can exhibit strong electron-withdrawing effects. This characteristic makes Ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate an attractive candidate for use in the synthesis of pesticides and herbicides. Recent research has demonstrated that derivatives of this compound exhibit potent activity against various agricultural pests and weeds without causing significant harm to non-target organisms.
In addition to its agricultural applications, Ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate has shown promise in the field of medicinal chemistry. Its ability to act as a scaffold for drug design has led to the development of several lead compounds with potential therapeutic applications. For instance, studies have revealed that certain derivatives of this compound possess anti-inflammatory and antioxidant properties. These findings suggest that further research into its pharmacological profile could yield novel treatments for chronic inflammatory diseases and oxidative stress-related disorders.
The synthesis of Ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate involves a multi-step process that typically begins with the preparation of the thiadiazole precursor. This is followed by coupling reactions to introduce the triazole ring system and the ethyl ester group. Recent advancements in catalytic methodologies have enabled chemists to optimize these reactions for higher yields and improved selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the efficiency of key steps in the synthesis process.
From an environmental perspective, Ethyl 5-(1,3,-thiadiazol -thiadiazol -thiadiazol -thiadiazol -thiadiazol -thiadiazol -thiadiazol -thiadiazol -thiadiazol -thiadiazol -thiadizolylium)
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